Ofurace

Description

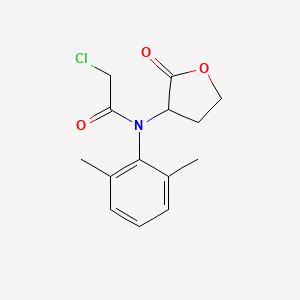

structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3/c1-9-4-3-5-10(2)13(9)16(12(17)8-15)11-6-7-19-14(11)18/h3-5,11H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDLFBLNMPCXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C2CCOC2=O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058138 | |

| Record name | Ofurace | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58810-48-3 | |

| Record name | Ofurace | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58810-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ofurace [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058810483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ofurace | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OFURACE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E42Y2VBK3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Complete Chemical Structure of Ofurace: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Ofurace. This compound is a synthetic phenylamide and anilide fungicide known for its systemic, curative, and protective action against various plant pathogens.[1][2]

Chemical Structure and Identification

This compound is a complex organic molecule with the chemical formula C₁₄H₁₆ClNO₃.[1][2][3][4][5][6] Its structure features a 2,6-dimethylphenyl group, a chloroacetamide moiety, and a γ-butyrolactone ring.[2] The systematic IUPAC name for this compound is 2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)acetamide.[2][3] An alternative IUPAC name is (RS)-α-(2-chloro-N-2,6-xylylacetamido)-γ-butyrolactone.[1]

This compound possesses a chiral center at the C3 position of the γ-butyrolactone ring, leading to the existence of two enantiomers: (R)-ofurace and (S)-ofurace. Commercially, this compound is available as a racemic mixture.[1][2]

Key Structural Identifiers:

| Identifier | Value |

| CAS Number | 58810-48-3[1][2][3][4][5][6][7] |

| Molecular Formula | C₁₄H₁₆ClNO₃[1][2][3][4][5][6] |

| Molecular Weight | 281.73 g/mol [2][3][6] |

| IUPAC Name | 2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)acetamide[2][3] |

| Canonical SMILES | CC1=C(C(=CC=C1)C)N(C2CCOC2=O)C(=O)CCl[1][2][3] |

| InChI | InChI=1S/C14H16ClNO3/c1-9-4-3-5-10(2)13(9)16(12(17)8-15)11-6-7-19-14(11)18/h3-5,11H,6-8H2,1-2H3[1][2][3][5] |

| InChIKey | OWDLFBLNMPCXSD-UHFFFAOYSA-N[1][2][3][4][5] |

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

| Property | Value |

| Physical State | Colorless crystals[1] |

| Melting Point | 146°C[2] |

| Log P (Octanol-Water Partition Coefficient) | 1.39[2] |

| Solubility | Soluble in DMSO[2] |

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process involving the formation of a key intermediate followed by a coupling reaction.

Experimental Protocol: Commercial Synthesis

Step 1: Chloroacetylation of 2,6-dimethylaniline

-

Reactants: 2,6-dimethylaniline and chloroacetyl chloride.

-

Procedure: 2,6-dimethylaniline is subjected to chloroacetylation using chloroacetyl chloride. This reaction forms the intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide.[1]

Step 2: Coupling with γ-butyrolactone derivative

-

Reactants: 2-chloro-N-(2,6-dimethylphenyl)acetamide and tetrahydro-2-oxo-3-furanol (a γ-butyrolactone derivative).

-

Solvent: Toluene or acetonitrile.

-

Catalyst: A base such as triethylamine.

-

Procedure: The intermediate from Step 1 is reacted with tetrahydro-2-oxo-3-furanol in an organic solvent. The presence of a base facilitates the nucleophilic substitution reaction, leading to the final product, this compound.[1]

Caption: Commercial synthesis pathway of this compound.

Mechanism of Action

This compound functions as a fungicide by disrupting the synthesis of nucleic acids in fungal pathogens. Specifically, it targets and inhibits RNA polymerase I, an enzyme essential for the transcription of ribosomal RNA genes.[1][2] This inhibition ultimately halts protein synthesis and leads to fungal cell death.

Caption: Mechanism of action of this compound.

References

- 1. This compound (Ref: AE F057623) [sitem.herts.ac.uk]

- 2. Buy this compound | 58810-48-3 | >98% [smolecule.com]

- 3. This compound | C14H16ClNO3 | CID 42850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. This compound|58810-48-3|COA [dcchemicals.com]

- 7. accustandard.com [accustandard.com]

An In-Depth Technical Guide to the Synthesis and Proposed Mechanism of Action of Ofurace

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ofurace is a systemic fungicide belonging to the acylamino-acid class of pesticides, recognized for its efficacy against diseases caused by Oomycetes. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, detailing the requisite starting materials and experimental protocols for each key step. Quantitative data, including reaction yields and spectroscopic information, are presented in a clear, tabular format. Furthermore, this document elucidates the established mechanism of action of this compound and presents a putative signaling pathway for its inhibitory effect on fungal RNA polymerase I, visualized through a DOT language diagram.

This compound Synthesis Pathway

The commercial synthesis of this compound is a two-step process that begins with the preparation of a key intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, followed by its reaction with tetrahydro-2-oxo-3-furanol.

Step 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide (Intermediate 1)

The initial step involves the chloroacetylation of 2,6-dimethylaniline.

Reaction Scheme:

Step 2: Synthesis of this compound

The second and final step is the coupling of the chloroacetamide intermediate with tetrahydro-2-oxo-3-furanol in the presence of a base.

Reaction Scheme:

Starting Materials

The primary starting materials for the synthesis of this compound are readily available commercial chemicals.

| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,6-Dimethylaniline | C₈H₁₁N | 121.18 | 87-62-7 |

| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 79-04-9 |

| Tetrahydro-2-oxo-3-furanol | C₄H₆O₃ | 102.09 | 19444-84-9 |

| Triethylamine | C₆H₁₅N | 101.19 | 121-44-8 |

| Toluene | C₇H₈ | 92.14 | 108-88-3 |

| Acetonitrile | C₂H₃N | 41.05 | 75-05-8 |

Experimental Protocols

Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide (Intermediate 1)

Method A:

A solution of 2,6-dimethylaniline (1.0 eq.) in a suitable organic solvent such as toluene or acetonitrile is prepared in a reaction vessel. To this solution, chloroacetyl chloride (1.1 eq.) is added dropwise at a controlled temperature, typically between 0 and 5 °C. A base, such as triethylamine (1.2 eq.), is added to scavenge the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Method B:

To a solution of 2,6-dimethylphenyl isocyanate (1.0 eq.) in anhydrous ether at -78 °C, chloroiodomethane (1.5 eq.) is slowly added. After a brief period, a solution of methyl lithium-lithium bromide (1.25 eq.) in ether is added dropwise over 5 minutes. The reaction is stirred at this temperature for a specified time. The reaction is then quenched with an aqueous ammonium chloride solution and allowed to warm to room temperature. The product is extracted with ether, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

Synthesis of tetrahydro-2-oxo-3-furanol (Intermediate 2)

This intermediate, also known as α-hydroxy-γ-butyrolactone, can be synthesized via several routes. One common method involves the hydrolysis of α-bromo-γ-butyrolactone.

A mixture of α-bromo-γ-butyrolactone (1.0 eq.) and an aqueous solution of a base, such as sodium bicarbonate, is heated at reflux for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and acidified with a mineral acid like hydrochloric acid. The product is then extracted with an organic solvent, such as ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product, which can be purified by distillation under reduced pressure.

Synthesis of this compound

The commercial synthesis of this compound involves the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with tetrahydro-2-oxo-3-furanol. The reaction is typically carried out in an organic solvent like toluene or acetonitrile. A base, such as triethylamine, is used to facilitate the nucleophilic substitution. The reaction mixture is stirred, often with heating, to drive the reaction to completion. After the reaction is complete, the mixture is worked up by washing with water to remove the triethylamine hydrochloride salt and any unreacted starting materials. The organic solvent is then removed to yield this compound.

Quantitative Data

| Product | Starting Materials | Reaction Conditions | Yield |

| 2-chloro-N-(2,6-dimethylphenyl)acetamide | 2,6-dimethylaniline, Chloroacetyl chloride | Toluene, Triethylamine, 0 °C to RT | ~95% |

| 2-chloro-N-(2,6-dimethylphenyl)acetamide | 2,6-dimethylphenyl isocyanate, Chloroiodomethane, MeLi·LiBr | Anhydrous ether, -78 °C | 89% |

| This compound | 2-chloro-N-(2,6-dimethylphenyl)acetamide, Tetrahydro-2-oxo-3-furanol | Toluene or Acetonitrile, Triethylamine | Not specified in available literature |

Spectroscopic Data for 2-chloro-N-(2,6-dimethylphenyl)acetamide:

-

¹H NMR (300 MHz, CDCl₃): δ 7.84 (s, 1H), 6.95 (d, J=7.46 Hz, 2H), 6.65 (t, J=7.46 Hz, 1H), 4.26 (s, 2H), 2.25 (s, 6H).

-

MS (ESI) m/e: 198 (M+H)⁺.

Mechanism of Action and Signaling Pathway

This compound functions as a fungicide by disrupting the synthesis of nucleic acids in susceptible fungi. Specifically, it is known to inhibit RNA polymerase I, the enzyme responsible for transcribing ribosomal RNA (rRNA), a critical component of ribosomes.

Proposed Signaling Pathway for RNA Polymerase I Inhibition

While the precise molecular interactions are a subject of ongoing research, a proposed signaling pathway for the action of this compound is presented below. This pathway is based on the known general mechanisms of RNA polymerase I regulation and the established target of this compound.

Caption: Proposed pathway of this compound's fungicidal action.

Experimental Workflow for Synthesis

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process involving two primary synthetic steps. The starting materials are commercially available, and the reactions proceed with good yields under relatively mild conditions. The fungicidal activity of this compound is attributed to its ability to inhibit RNA polymerase I, thereby disrupting essential cellular processes in fungi. Further research into the specific molecular interactions between this compound and RNA polymerase I could provide insights for the development of novel and more potent fungicides.

An In-depth Technical Guide to the Stereoisomerism and Racemic Mixture of Ofurace

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofurace is a systemic phenylamide fungicide effective against a range of oomycete pathogens, such as those from the Pythium and Phytophthora genera. Its mode of action involves the targeted inhibition of ribosomal RNA biosynthesis, specifically by disrupting RNA polymerase I in susceptible fungi.[1][2] A critical and often overlooked aspect of this compound's chemical profile is its stereoisomerism. The molecule possesses a single chiral center, leading to the existence of two non-superimposable mirror-image isomers known as enantiomers. Commercially, this compound is manufactured and supplied as a 1:1 mixture of these enantiomers, known as a racemic mixture.[3]

Stereoisomerism of this compound

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. This compound, with the chemical name (RS)-α-(2-chloro-N-2,6-xylylacetamido)-γ-butyrolactone, contains one chiral carbon atom in the γ-butyrolactone ring.[3] This gives rise to two enantiomers: (R)-ofurace and (S)-ofurace.

Enantiomers share identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity. More critically for pharmaceutical and agrochemical applications, enantiomers can exhibit significantly different biological activities due to the stereospecific nature of their interactions with chiral biological molecules like enzymes and receptors.[4][5][6]

Quantitative Data on Physicochemical and Biological Properties

Specific quantitative data for the individual enantiomers of this compound are not publicly documented. However, the principles of stereoselective bioactivity are well-established for the phenylamide class of fungicides. Metalaxyl, a closely related compound, has been extensively studied, and its fungicidal activity is almost exclusively attributed to the (R)-enantiomer, which is commercially sold as the enantiopure product Metalaxyl-M (also known as mefenoxam).[4][7] The (S)-enantiomer is considered biologically inactive.

The following tables present data for racemic metalaxyl and its active (R)-enantiomer to serve as an illustrative analogue for the expected differences in this compound enantiomers.

Table 1: Physicochemical Properties of this compound and Analogue Metalaxyl

| Property | Racemic this compound | Racemic Metalaxyl | Metalaxyl-M ((R)-enantiomer) |

| IUPAC Name | (RS)-α-(2-chloro-N-2,6-xylylacetamido)-γ-butyrolactone[3] | Methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate[8] | Methyl N-(methoxyacetyl)-N-(2,6-xylyl)-D-alaninate[8] |

| Molecular Formula | C₁₄H₁₆ClNO₃[3] | C₁₅H₂₁NO₄[8] | C₁₅H₂₁NO₄[4] |

| Molecular Weight | 281.74 g/mol [3] | 279.33 g/mol [8] | 279.33 g/mol [4] |

| Solubility in Water | Data not available | 8,400 mg/L (22°C)[8] | More soluble than racemate[3] |

| Melting Point | Data not available | 71-72 °C[8] | Data not available |

| Specific Optical Rotation | 0° (racemic) | 0° (racemic) | Levorotatory (-)[8] |

Table 2: Comparative Fungicidal Activity (EC₅₀) of Metalaxyl Against Phytophthora

EC₅₀ (Effective Concentration 50%) is the concentration of a fungicide that causes a 50% reduction in mycelial growth.

| Pathogen | Racemic Metalaxyl (µg/mL) | Metalaxyl-M ((R)-enantiomer) (µg/mL) | Reference |

| Phytophthora infestans (sensitive isolates) | ~0.27 | ~0.1 (activity is doubled) | [4][9] |

| Phytophthora andina (sensitive isolates) | 0.27 | 0.568 | [9] |

Note: The data for Metalaxyl-M indicates that approximately half the concentration is needed to achieve the same effect as the racemate, confirming the (R)-enantiomer is the primary active component.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, separation, and biological evaluation of this compound. These protocols are synthesized from established chemical principles and published methods for analogous compounds due to the absence of specific, detailed procedures for this compound in the literature.

Synthesis of Racemic this compound

The synthesis of racemic this compound is a two-step process involving the chloroacetylation of 2,6-dimethylaniline followed by N-alkylation with α-bromo-γ-butyrolactone (or a related derivative). A more direct described commercial synthesis involves reacting the chloroacetylated intermediate with tetrahydro-2-oxo-3-furanol.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. resistance.nzpps.org [resistance.nzpps.org]

- 3. indofil.com [indofil.com]

- 4. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 5. Enantioselective effect of chiral fungicide prothioconazole on Fusarium graminearum: Fungicidal activity and DON biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. Metalaxyl - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Ofurace: A Technical Guide to its Environmental Degradation and Fate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected environmental degradation and fate of the fungicide ofurace. However, specific proprietary studies detailing the exact degradation products of this compound are not publicly available. Therefore, the degradation pathways and products described herein are based on established principles of pesticide chemistry and the known behavior of structurally similar compounds. The experimental protocols are based on internationally recognized guidelines.

Introduction to this compound

This compound is a systemic fungicide belonging to the phenylamide class of chemicals.[1] It is primarily used to control diseases caused by oomycete pathogens on a variety of crops. Its mode of action involves the inhibition of RNA polymerase I, thereby disrupting protein synthesis in susceptible fungi.[1] Understanding the environmental fate and degradation of this compound is critical for assessing its potential ecological impact and ensuring its safe use in agriculture.

This guide outlines the principal abiotic and biotic degradation pathways of this compound, including hydrolysis, photolysis, and metabolism in soil and plants. It also details the standard experimental methodologies used to investigate these processes and provides a framework for presenting the resulting data.

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical by non-biological processes. For this compound, the primary abiotic degradation pathways are expected to be hydrolysis and photolysis.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is influenced by pH and temperature. The this compound molecule contains an amide and a lactone functional group, both of which are susceptible to hydrolysis.

Expected Degradation Products: Hydrolysis of the amide bond would likely lead to the formation of 2,6-dimethylaniline and a chloroacetic acid derivative of the butyrolactone ring. Cleavage of the lactone ring would result in the formation of a corresponding hydroxy acid.

Table 1: Hypothetical Hydrolysis Data for this compound

| pH | Temperature (°C) | Half-life (t½) (days) | Major Degradation Products |

| 5 | 25 | Data not available | 2,6-dimethylaniline, Chloroacetyl-γ-hydroxybutyric acid |

| 7 | 25 | Data not available | 2,6-dimethylaniline, Chloroacetyl-γ-hydroxybutyric acid |

| 9 | 25 | Data not available | 2,6-dimethylaniline, Chloroacetyl-γ-hydroxybutyric acid |

Experimental Protocol: Hydrolysis Study (Following OECD Guideline 111)

A sterile aqueous solution of radiolabeled this compound (e.g., ¹⁴C-labeled) is prepared in buffer solutions at pH 4, 7, and 9. The solutions are incubated in the dark at a constant temperature (e.g., 25°C). Aliquots are taken at specified intervals and analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to determine the concentration of the parent compound and any degradation products. The identity of the degradation products is confirmed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The degradation rate constant and half-life are calculated for each pH.

Caption: Hypothetical hydrolysis pathway of this compound.

Photolysis

Photolysis is the degradation of a molecule by light, particularly ultraviolet (UV) radiation from the sun. The rate of photolysis depends on the light intensity and the presence of photosensitizing agents.

Expected Degradation Products: Photolytic degradation of this compound could involve cleavage of the chloroacetyl group, hydroxylation of the aromatic ring, or isomerization.

Table 2: Hypothetical Aqueous Photolysis Data for this compound

| Light Source | Wavelength (nm) | Half-life (t½) (hours) | Quantum Yield (Φ) | Major Degradation Products |

| Xenon Arc Lamp | >290 | Data not available | Data not available | Hydroxylated this compound, Dechlorinated this compound |

Experimental Protocol: Aqueous Photolysis Study (Following OECD Guideline 316)

A solution of radiolabeled this compound in sterile, buffered water is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters). A control sample is kept in the dark. The temperature is maintained at a constant level. Samples are collected at various time points and analyzed by HPLC with radiometric detection to quantify the parent compound and photoproducts. The quantum yield is calculated to estimate the environmental photolysis rate.

Caption: Workflow for an aqueous photolysis study.

Biotic Degradation Pathways

Biotic degradation is the breakdown of a chemical by living organisms, primarily microorganisms in the soil and plants.

Soil Metabolism

In the soil, this compound is expected to be degraded by microorganisms through various metabolic reactions. The rate of degradation is influenced by soil type, organic matter content, moisture, temperature, and the microbial population. A typical soil degradation half-life (DT₅₀) for this compound is reported to be around 26 days.[1]

Expected Degradation Products: Microbial metabolism may involve hydrolysis of the amide and lactone groups, hydroxylation of the aromatic ring, and dechlorination. These initial transformation products can be further degraded, ultimately leading to mineralization (conversion to CO₂, water, and mineral salts).

Table 3: Hypothetical Aerobic Soil Metabolism Data for this compound

| Soil Type | Temperature (°C) | DT₅₀ (days) | Major Metabolites | % Mineralization (at study end) |

| Sandy Loam | 20 | Data not available | This compound-acid, Hydroxy-ofurace | Data not available |

| Clay Loam | 20 | Data not available | This compound-acid, Hydroxy-ofurace | Data not available |

Experimental Protocol: Aerobic Soil Metabolism Study (Following OECD Guideline 307)

Radiolabeled this compound is applied to fresh soil samples with known characteristics (pH, organic carbon content, texture). The soils are maintained at a constant temperature and moisture level in a flow-through system that traps volatile organics and ¹⁴CO₂. Soil samples are collected at various intervals, extracted with appropriate solvents, and analyzed by HPLC to quantify this compound and its metabolites. The unextracted residues are quantified by combustion analysis. The amount of ¹⁴CO₂ produced is measured to determine the extent of mineralization.

Caption: Hypothetical aerobic soil metabolism pathway of this compound.

Plant Metabolism

When applied to crops, this compound can be taken up by the plant and metabolized. The metabolic pathways in plants are often similar to those in soil but can also include conjugation reactions, where the parent compound or its metabolites are linked to endogenous molecules like sugars or amino acids.

Expected Degradation Products: In plants, this compound may undergo hydrolysis, oxidation, and subsequent conjugation to form glycosides or other conjugates.

Table 4: Hypothetical Plant Metabolism Data for this compound in a Leafy Vegetable

| Plant Part | Time after Application (days) | Total Radioactive Residue (TRR) (mg/kg) | Parent this compound (% of TRR) | Major Metabolites (% of TRR) |

| Leaves | 7 | Data not available | Data not available | Hydroxy-ofurace-glucoside |

| Leaves | 14 | Data not available | Data not available | Hydroxy-ofurace-glucoside |

| Roots | 14 | Data not available | Data not available | This compound-acid |

Experimental Protocol: Plant Metabolism Study (Following OECD Guideline 501)

The radiolabeled test substance is applied to plants grown under controlled conditions (e.g., in a greenhouse). The application method should reflect the intended agricultural use. At various time points after application, and at harvest, whole plants are collected and divided into different parts (e.g., leaves, stems, roots, fruits). The total radioactive residue (TRR) in each part is determined. The plant material is then extracted, and the extracts are analyzed by techniques like HPLC, LC-MS, and NMR to identify and quantify the parent compound and its metabolites.

Analytical Methodologies

The detection and quantification of this compound and its degradation products in environmental matrices require sensitive and specific analytical methods.

Sample Preparation:

-

Solid-Liquid Extraction (SLE): For soil and plant samples, using solvents like acetonitrile or methanol.

-

Solid-Phase Extraction (SPE): To clean up and concentrate extracts before analysis.

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Coupled with UV or diode array detection (DAD) for quantification. For radiolabeled studies, a radiometric detector is used.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for the identification and quantification of trace levels of this compound and its metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS): May be used for volatile degradation products after derivatization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of unknown metabolites isolated from degradation studies.

Environmental Fate Summary and Ecotoxicology

The environmental fate of this compound is determined by its persistence and mobility in soil and water. Its degradation rate in soil is a key factor in assessing its potential for leaching into groundwater. The ecotoxicity of this compound and its degradation products to non-target organisms (e.g., aquatic organisms, earthworms, bees) is also a critical component of its environmental risk assessment. While specific data for this compound degradation products is limited, it is important to note that metabolites can sometimes be more toxic or mobile than the parent compound.

Table 5: Summary of this compound's Known Environmental Fate Properties

| Parameter | Value | Reference |

| Soil Aerobic Metabolism DT₅₀ | 26 days | [1] |

| GUS Leachability Index | High | [1] |

| Fish Acute Toxicity | Moderate | [1] |

| Daphnia Acute Toxicity | Moderate | [1] |

| Bee Acute Oral Toxicity | Moderate | [1] |

Conclusion

While specific data on the degradation products of this compound is not publicly available, this guide provides a comprehensive framework for understanding its likely environmental fate based on its chemical structure and the behavior of similar fungicides. The primary degradation pathways are expected to be hydrolysis, photolysis, and microbial metabolism in soil and plants, leading to the formation of various transformation products. Further research and disclosure of proprietary data would be necessary to fully characterize the environmental risk profile of this compound and its metabolites. The experimental protocols and data presentation formats outlined here provide a standardized approach for conducting and reporting such studies.

References

Ofurace: A Technical Whitepaper on its Mode of Action Against Oomycetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofurace is a systemic fungicide belonging to the phenylamide class of agrochemicals. This class of compounds is highly effective against a specific group of plant pathogens known as Oomycetes, which includes destructive species such as Phytophthora and Pythium. Phenylamides, including this compound, are valued for their systemic and curative properties, allowing them to be absorbed by the plant and transported to the site of infection. This document provides an in-depth technical overview of the mode of action of this compound against Oomycetes, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Core Mechanism of Action: Inhibition of RNA Polymerase I

The primary mode of action of this compound and other phenylamide fungicides is the specific inhibition of ribosomal RNA (rRNA) synthesis in Oomycetes.[1][2] This targeted inhibition is achieved by disrupting the function of RNA Polymerase I, a crucial enzyme responsible for transcribing the genes that code for rRNA.[1] Ribosomal RNA is a fundamental component of ribosomes, the cellular machinery responsible for protein synthesis. By halting rRNA production, this compound effectively shuts down protein synthesis, leading to the cessation of growth and eventual death of the Oomycete pathogen.

The specificity of phenylamides for Oomycetes is a key attribute. These fungicides have a much lower affinity for the RNA Polymerase I of plants and other fungi, which accounts for their selective toxicity.[3]

Quantitative Data on Efficacy

While specific quantitative data for this compound is limited in publicly available literature, the efficacy of phenylamides as a class against Oomycetes is well-documented. The following tables summarize representative data for phenylamide fungicides, primarily metalaxyl, which shares the same mode of action as this compound. This data provides a benchmark for the expected activity of this compound.

Table 1: In Vitro Efficacy of Phenylamide Fungicides Against Phytophthora species

| Phenylamide Fungicide | Phytophthora Species | EC50 Value (µg/mL) | Reference |

| Metalaxyl | P. nicotianae | 0.328 | [4] |

| Fludioxonil + Metalaxyl-M | P. nicotianae | 0.393 | [4] |

| Metalaxyl | P. cactorum (sensitive isolates) | <100 | [5] |

| Metalaxyl | P. cactorum (resistant isolates) | >4,000,000 | [5] |

Table 2: In Vitro Efficacy of Phenylamide Fungicides Against Pythium species

| Phenylamide Fungicide | Pythium Species | Inhibition | Reference |

| Metalaxyl-M | P. ultimum | Total inhibition | [6] |

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol is a standard method for determining the efficacy of a fungicide against the mycelial growth of Oomycetes.

a. Materials:

-

Pure culture of the target Oomycete (Phytophthora or Pythium species)

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

This compound (technical grade)

-

Sterile distilled water

-

Solvent for this compound (e.g., acetone or ethanol, if necessary)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

b. Procedure:

-

Preparation of Fungicide-Amended Media: Prepare the growth medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C. Prepare a stock solution of this compound in sterile distilled water or a suitable solvent. Add the required volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with no fungicide should also be prepared. Pour the amended and control media into sterile Petri dishes and allow them to solidify.

-

Inoculation: From the growing edge of an actively growing Oomycete culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the specific Oomycete species (typically 20-25°C) in the dark.

-

Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the dish.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [(C - T) / C] x 100 Where:

-

C = Average colony diameter of the control

-

T = Average colony diameter of the treatment The EC50 value (the concentration of fungicide that inhibits mycelial growth by 50%) can then be determined by plotting the percentage inhibition against the logarithm of the fungicide concentration and performing a probit or logit analysis.[7]

-

In Vitro RNA Polymerase I Activity Assay

This biochemical assay directly measures the inhibitory effect of this compound on its target enzyme.

a. Materials:

-

Isolated nuclei or purified RNA Polymerase I from the target Oomycete

-

Reaction buffer (containing Tris-HCl, MgCl2, DTT, etc.)

-

Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

-

Radioactively labeled ribonucleoside triphosphate (e.g., [α-³²P]UTP or [³H]UTP)

-

Calf thymus DNA (as a template)

-

This compound (at various concentrations)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

b. Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ribonucleoside triphosphates (including the radiolabeled one), DNA template, and the isolated nuclei or purified enzyme.

-

Inhibitor Addition: Add this compound at a range of concentrations to different reaction tubes. Include a control reaction with no inhibitor.

-

Initiation and Incubation: Initiate the reaction by adding the enzyme preparation (if not already present) and incubate at the optimal temperature for the enzyme (e.g., 25-30°C) for a specific time period (e.g., 30-60 minutes).

-

Termination and Precipitation: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized RNA along with the DNA template and proteins.

-

Filtration and Washing: Collect the precipitate by filtering the reaction mixture through a glass fiber filter. Wash the filters with cold TCA and then with ethanol to remove unincorporated radioactive nucleotides.

-

Quantification: Dry the filters and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the activity of RNA Polymerase I.

-

Data Analysis: Calculate the percentage of inhibition of RNA Polymerase I activity for each this compound concentration compared to the control. The IC50 value (the concentration of this compound that inhibits enzyme activity by 50%) can be determined from a dose-response curve.

Visualizations

Signaling Pathway of this compound's Action

Caption: Mode of action of this compound, inhibiting RNA Polymerase I.

Experimental Workflow for Mycelial Growth Inhibition Assay

Caption: Workflow for the in vitro mycelial growth inhibition assay.

Logical Relationship of Resistance Development

Caption: Logical flow of fungicide resistance development.

Conclusion

This compound is a potent and specific inhibitor of Oomycete pathogens, acting through the targeted disruption of rRNA synthesis via the inhibition of RNA Polymerase I. This mode of action provides effective control of diseases caused by Phytophthora and Pythium species. While specific quantitative efficacy data for this compound is not as readily available as for other phenylamides like metalaxyl, the shared mechanism of action allows for informed estimations of its activity. The experimental protocols detailed herein provide a framework for the continued evaluation of this compound and other novel fungicides. Understanding the precise mode of action and the potential for resistance development is crucial for the sustainable and effective use of this important class of fungicides in agriculture.

References

- 1. Phenylamides | FRAC [frac.info]

- 2. researchgate.net [researchgate.net]

- 3. RNA silencing proteins and small RNAs in oomycete plant pathogens and biocontrol agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. api.fspublishers.org [api.fspublishers.org]

- 5. Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Ofurace: A Technical Guide to its Chemical Identity, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofurace is a systemic fungicide belonging to the phenylamide class of agrochemicals. It is recognized for its targeted activity against Oomycete pathogens, a group of destructive plant pathogens responsible for diseases such as late blight and downy mildew. The mode of action of this compound and other phenylamides involves the specific inhibition of ribosomal RNA (rRNA) synthesis in these organisms by targeting RNA polymerase I.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, a representative synthesis protocol, available data on its biological activity, and visualizations of its mechanism of action and a typical experimental workflow.

Chemical Identifiers and Properties

A clear identification of a chemical compound is fundamental for research and regulatory purposes. The following table summarizes the key chemical identifiers for this compound.

| Identifier Type | Value | Reference |

| CAS Number | 58810-48-3 | --INVALID-LINK-- |

| IUPAC Name | 2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)acetamide | --INVALID-LINK-- |

| Molecular Formula | C14H16ClNO3 | --INVALID-LINK-- |

| Molecular Weight | 281.73 g/mol | --INVALID-LINK-- |

| SMILES | CC1=C(C(=CC=C1)C)N(C2CCOC2=O)C(=O)CCl | --INVALID-LINK-- |

| InChI | InChI=1S/C14H16ClNO3/c1-9-4-3-5-10(2)13(9)16(12(17)8-15)11-6-7-19-14(11)18/h3-5,11H,6-8H2,1-2H3 | --INVALID-LINK-- |

| InChIKey | OWDLFBLNMPCXSD-UHFFFAOYSA-N | --INVALID-LINK-- |

| Synonyms | Milfuram, RE 20615, Patafol, Ortho 20615 | --INVALID-LINK-- |

Experimental Protocols

Representative Synthesis of a Phenylamide Fungicide

While a detailed, publicly available, step-by-step synthesis protocol for this compound is limited, the general synthetic route for phenylamides is well-established. The following is a representative protocol for the synthesis of a related N-(alkoxy)diphenyl ether carboxamide derivative, which illustrates the key chemical transformations involved in the synthesis of this class of compounds.

General Synthesis of N-(alkoxy)-Diphenyl Ether Carboxamide Derivatives [3]

-

Synthesis of the Diphenyl Ether Intermediate:

-

To a solution of 4-fluorobenzonitrile (10 mmol) and hydroquinone (15 mmol) in dimethylformamide (DMF, 20 mL), add potassium carbonate (20 mmol).

-

Heat the reaction mixture to approximately 110°C and stir for 30 minutes.

-

Continue the reaction for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, add water (80 mL) to the reaction mixture and extract with ethyl acetate (3 x volume).

-

Wash the combined organic phases with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the solid diphenyl ether intermediate.

-

-

Hydrolysis of the Nitrile:

-

Dissolve the diphenyl ether intermediate in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Add sodium hydroxide (NaOH) and reflux the mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture and extract the carboxylic acid product.

-

-

Amide Coupling:

-

To a solution of the resulting carboxylic acid, add the desired amino derivative, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), and triethylamine (Et3N).

-

Stir the reaction mixture at room temperature until completion.

-

Purify the crude product by silica gel column chromatography to obtain the final N-(alkoxy)diphenyl ether carboxamide compound.

-

Biological Activity and Data Presentation

Table of Representative Fungicide Efficacy against Phytophthora infestans [4][5][6]

| Fungicide | FRAC Group | Target Site | Representative EC50 (µg/mL) for P. infestans |

| Mefenoxam | 4 | RNA polymerase I | <0.01 (sensitive isolates) |

| Mandipropamid | 40 | Cellulose synthase | 0.02 - 2.98 |

| Azoxystrobin | 11 | Quinone outside inhibition (respiration) | Varies with resistance |

| Cymoxanil | 27 | Multi-site contact activity | Varies with resistance |

| Fluopicolide | 43 | Delocalization of spectrin-like proteins | Varies with resistance |

Mandatory Visualizations

Signaling Pathway of RNA Polymerase I Inhibition

The following diagram illustrates the general mechanism of RNA polymerase I (Pol I) transcription in fungi and the point of inhibition by phenylamide fungicides like this compound. In the nucleus, Pol I transcribes ribosomal DNA (rDNA) into a precursor ribosomal RNA (pre-rRNA), which is essential for ribosome biogenesis. Phenylamides interfere with the function of Pol I, halting the synthesis of rRNA and ultimately leading to cell death.

Caption: RNA Polymerase I transcription pathway and inhibition by this compound.

Experimental Workflow for Fungicide Efficacy Testing

The evaluation of a fungicide's efficacy typically follows a structured workflow, from initial in vitro screening to field trials. The following diagram outlines a general experimental workflow for testing the efficacy of a fungicide like this compound.

Caption: General experimental workflow for fungicide efficacy evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Understanding phenylamide (FRAC group 4) fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 3. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors [mdpi.com]

- 4. usablight.org [usablight.org]

- 5. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum [mdpi.com]

- 6. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]

Methodological & Application

Ofurace Application Notes and Protocols for Laboratory Settings

Disclaimer: The following application notes and protocols are provided for research purposes only. Ofurace is primarily documented as a fungicide, and comprehensive data on its activity in mammalian cells is not publicly available. The protocols described herein are based on a hypothetical research application investigating its potential as an RNA polymerase I inhibitor in a laboratory setting. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental conditions. Appropriate safety precautions should be taken when handling this compound, which is known to cause serious eye irritation.

Introduction

This compound is a phenylamide fungicide that acts by disrupting nucleic acid synthesis in fungi, specifically by inhibiting RNA polymerase I.[1][2] This enzyme is responsible for transcribing ribosomal RNA (rRNA), a critical component of ribosomes and essential for protein synthesis. Due to the high demand for protein synthesis in rapidly dividing cells, such as cancer cells, RNA polymerase I has emerged as a potential therapeutic target.[3][4][5]

These application notes provide a framework for investigating the effects of this compound on mammalian cells in a laboratory setting. The protocols below are designed to assess its cytotoxicity, impact on cell proliferation, and its mechanism of action related to RNA synthesis. A hypothetical study is proposed, comparing the effects of this compound on a human cancer cell line (e.g., HeLa) and a non-cancerous human cell line (e.g., HEK293T).

Data Presentation: Hypothetical Results

The following tables summarize potential quantitative data from the described experimental protocols.

Table 1: Cytotoxicity of this compound on HeLa and HEK293T cells via MTT Assay.

| This compound Conc. (µM) | HeLa % Viability (Mean ± SD) | HEK293T % Viability (Mean ± SD) |

| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 |

| 1 | 98.2 ± 5.2 | 99.1 ± 4.8 |

| 10 | 85.7 ± 6.1 | 95.3 ± 5.5 |

| 25 | 62.3 ± 5.8 | 88.4 ± 6.2 |

| 50 | 41.5 ± 4.9 | 75.1 ± 5.9 |

| 100 | 20.1 ± 3.7 | 52.6 ± 6.4 |

| IC50 (µM) | ~ 45 | > 100 |

Table 2: Effect of this compound on Cell Proliferation via BrdU Incorporation Assay.

| This compound Conc. (µM) | HeLa % Proliferation (Mean ± SD) | HEK293T % Proliferation (Mean ± SD) |

| 0 (Vehicle) | 100 ± 7.2 | 100 ± 8.1 |

| 1 | 95.4 ± 8.1 | 98.2 ± 7.5 |

| 10 | 70.1 ± 6.9 | 90.5 ± 8.3 |

| 25 | 45.8 ± 5.5 | 78.9 ± 7.1 |

| 50 | 22.6 ± 4.1 | 60.3 ± 6.8 |

| 100 | 8.9 ± 2.9 | 35.7 ± 5.2 |

Table 3: Inhibition of Nascent RNA Synthesis by this compound via 5-EU Incorporation Assay.

| This compound Conc. (µM) | HeLa % RNA Synthesis (Mean ± SD) | HEK293T % RNA Synthesis (Mean ± SD) |

| 0 (Vehicle) | 100 ± 9.5 | 100 ± 10.2 |

| 1 | 88.3 ± 10.1 | 96.4 ± 9.8 |

| 10 | 55.7 ± 8.4 | 85.1 ± 9.1 |

| 25 | 30.2 ± 6.7 | 70.6 ± 8.5 |

| 50 | 15.9 ± 4.8 | 51.3 ± 7.9 |

| 100 | 5.1 ± 2.2 | 30.8 ± 6.3 |

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration-dependent cytotoxicity of this compound on mammalian cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.[3][4][6]

Materials:

-

HeLa and HEK293T cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well clear flat-bottom plates

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Multi-channel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[6]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO2, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Protocol 2: Cell Proliferation Assessment using BrdU Assay

Objective: To measure the effect of this compound on cell proliferation by quantifying DNA synthesis.

Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S phase of the cell cycle. Incorporated BrdU can be detected with a specific antibody, allowing for the quantification of proliferating cells.[5][7][8]

Materials:

-

Cells and culture reagents as in Protocol 1

-

BrdU labeling solution (10 µM in complete medium)[9]

-

Fixation/Denaturation solution (e.g., 1.5 M HCl)

-

Anti-BrdU antibody (primary antibody)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2 M H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader (absorbance at 450 nm)

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Incubate for a period that allows for at least one cell doubling (e.g., 24 hours).

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-12 hours at 37°C.[7][9]

-

Fixation and Denaturation: Remove the medium, wash with PBS, and add the fixation/denaturation solution. Incubate for 30 minutes at room temperature.[9]

-

Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU primary antibody and incubate for 1-2 hours. Wash again and add the HRP-conjugated secondary antibody, incubating for 1 hour.

-

Detection: Wash the wells and add TMB substrate. Incubate in the dark for 15-30 minutes until a color change is observed.[9]

-

Stopping the Reaction: Add stop solution to each well.

-

Absorbance Reading: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

-

Data Analysis: Calculate the percentage of proliferation relative to the vehicle control and plot the dose-response curve.

Protocol 3: Nascent RNA Synthesis Assessment using 5-EU Click Chemistry

Objective: To directly measure the effect of this compound on new RNA synthesis.

Principle: 5-Ethynyluridine (5-EU) is a uridine analog that is incorporated into newly transcribed RNA. The ethynyl group can then be detected via a copper(I)-catalyzed "click" reaction with a fluorescently-tagged azide, allowing for quantification of nascent RNA by fluorescence microscopy or a plate reader.[2][10][11]

Materials:

-

Cells and culture reagents as in Protocol 1

-

96-well black, clear-bottom plates (for imaging/fluorescence reading)

-

5-Ethynyluridine (5-EU)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)[12]

-

Click reaction cocktail:

-

Fluorescent azide (e.g., Alexa Fluor 647 Azide)

-

Copper (II) sulfate (CuSO4)

-

Sodium ascorbate (freshly prepared)[12]

-

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

High-content imager or fluorescence microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate. Treat with this compound for a shorter duration (e.g., 6-12 hours) to focus on the direct impact on transcription.

-

5-EU Labeling: Add 5-EU to the culture medium at a final concentration of 0.5-1 mM and incubate for 1-2 hours at 37°C.[10]

-

Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Wash again and permeabilize with 0.25% Triton X-100 for 10-15 minutes.[12]

-

Click Reaction: Wash cells with PBS. Add the click reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.[12]

-

Staining and Imaging: Wash the cells. Add a nuclear counterstain like DAPI. Acquire images using a high-content imager or measure the total fluorescence intensity per well using a microplate reader.

-

Data Analysis: Quantify the mean fluorescence intensity of the 5-EU signal per cell (or per well). Normalize the data to the vehicle control to determine the percentage of RNA synthesis.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. broadpharm.com [broadpharm.com]

- 5. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 8. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]

- 9. BrdU cell proliferation assay [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Ethynyl Uridine nascent RNA labelling in HEK293 ARMC5 knockout cells - Mendeley Data [data.mendeley.com]

Application Notes and Protocols for Preparing Ofurace Stock Solutions for In Vitro Assays

Introduction

Ofurace is a phenylamide fungicide used in agricultural applications and for in vitro research to study fungal pathogenesis and fungicide resistance.[1][2] Its mode of action involves the disruption of fungal nucleic acid synthesis by inhibiting RNA polymerase I.[2] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reproducible and reliable results in various in vitro assays. These application notes provide detailed protocols and essential data for the preparation, storage, and use of this compound stock solutions tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below. This data is essential for calculating the required mass for stock solution preparation and for understanding its handling and storage requirements.

| Property | Value | Source |

| CAS Number | 58810-48-3 | [1][3][4][5] |

| Molecular Formula | C₁₄H₁₆ClNO₃ | [1][3][4][5] |

| Molecular Weight | 281.73 g/mol | [1][3][4] |

| IUPAC Name | 2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)acetamide | [1][5] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO)[1]. Water solubility is 146 mg/L at 20°C[2]. | [1][2] |

| Appearance | Crystalline solid (polymorphism can occur)[1]. | [1] |

| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | [1] |

Experimental Protocols

Safety Precautions

-

This compound is classified as an eye irritant (H319).[3]

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat when handling the compound.

-

Handle the powdered form of this compound in a chemical fume hood to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

General Workflow for Stock Solution Preparation

The following diagram illustrates the standard workflow for preparing this compound stock solutions.

Caption: Workflow for preparing this compound stock solutions.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.

Materials and Equipment:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials with screw caps[6]

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Fume hood

Calculation:

To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:

Mass (mg) = 0.01 mol/L x 0.001 L x 281.73 g/mol x 1000 mg/g = 2.8173 mg

Procedure:

-

Weighing: In a chemical fume hood, carefully weigh approximately 2.82 mg of this compound powder and place it into a sterile microcentrifuge tube or amber vial.

-

Dissolving: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

-

Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.

-

Storage: Label the aliquots clearly with the compound name, concentration, solvent, and preparation date. Store the aliquots at -20°C for long-term use, protected from light.[1][7]

Preparation of Working Solutions

The concentrated stock solution must be diluted to the final desired concentration in the appropriate cell culture medium or assay buffer. It is crucial that the final concentration of the solvent (e.g., DMSO) in the assay is low enough to not affect the experimental system, typically ≤ 0.1-0.5%.

Example Dilution Table for a 10 mM Stock:

| Desired Final Concentration (µM) | Volume of 10 mM Stock (µL) per 1 mL of Medium | Final DMSO Concentration (%) |

| 1 | 0.1 | 0.01% |

| 5 | 0.5 | 0.05% |

| 10 | 1.0 | 0.1% |

| 25 | 2.5 | 0.25% |

| 50 | 5.0 | 0.5% |

| 100 | 10.0 | 1.0% |

Mechanism of Action & Logical Decision Making

This compound Mode of Action

This compound acts as a systemic fungicide with protective and curative properties.[2] Its primary mechanism involves the specific inhibition of RNA polymerase I in fungi, which halts the synthesis of ribosomal RNA and ultimately disrupts nucleic acid and protein synthesis, leading to cell death.[2]

Caption: this compound inhibits fungal RNA polymerase I.

Solvent Selection for Stock Preparation

The choice of solvent is critical for ensuring the compound remains dissolved and stable. The following decision tree can guide solvent selection for this compound and similar compounds.

Caption: Decision tree for selecting an appropriate solvent.

References

- 1. Buy this compound | 58810-48-3 | >98% [smolecule.com]

- 2. This compound (Ref: AE F057623) [sitem.herts.ac.uk]

- 3. This compound | C14H16ClNO3 | CID 42850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. enfanos.com [enfanos.com]

- 7. phytotechlab.com [phytotechlab.com]

Application Notes and Protocols: Ofurace for Fungal Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofurace is a systemic fungicide belonging to the phenylamide chemical class, specifically identified as a butyrolactone.[1] It exhibits both protective and curative activity against a specific group of fungal pathogens.[2] This document provides a summary of the known antifungal properties of this compound, its mechanism of action, and detailed protocols for evaluating its efficacy.

Mechanism of Action

This compound functions as a site-specific inhibitor of fungal RNA Polymerase I.[1][2] This enzyme is essential for the transcription of ribosomal RNA (rRNA), a critical component of ribosomes responsible for protein synthesis. By inhibiting RNA Polymerase I, this compound disrupts the production of ribosomes, leading to a cessation of protein synthesis and ultimately inhibiting fungal growth. This targeted action makes it highly effective against susceptible fungal species.

Below is a diagram illustrating the signaling pathway of RNA Polymerase I inhibition by this compound.

Caption: Signaling pathway of this compound inhibiting fungal growth.

Antifungal Spectrum and Efficacy

This compound is known to be highly effective against Oomycetes. Its spectrum of activity includes, but is not limited to:

Table 1: Summary of Effective Concentrations of this compound for Fungal Inhibition

| Fungal Species | MIC50 (µg/mL) | EC50 (µg/mL) | Reference |

| Phytophthora spp. | Not Available | Not Available | |

| Pythium spp. | Not Available | Not Available | |

| Downy Mildews | Not Available | Not Available |

Note: The lack of specific quantitative data highlights a gap in the publicly available research. The protocols provided below are intended to enable researchers to generate this critical information.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is suitable for determining the MIC of this compound against various fungal species.[3]

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal isolates

-

Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

Sterile saline or water

-

Spectrophotometer or microplate reader

-

Hemocytometer or other cell counting device

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium to obtain a fresh, pure culture.

-

Prepare a fungal suspension in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Further dilute the suspension in the broth medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

-

-

Drug Dilution:

-

Prepare a serial two-fold dilution of the this compound stock solution in the 96-well plate.

-

The final volume in each well should be 100 µL. The concentration range should be selected based on expected efficacy or preliminary screening.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilution.

-

Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

-

-

Incubation:

-

Seal the plate and incubate at the optimal temperature for the specific fungal species (e.g., 35°C for most Candida species) for 24-48 hours.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.[4]

-

The endpoint can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).

-

Below is a diagram illustrating the experimental workflow for MIC determination.

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Conclusion

This compound is a targeted fungicide with a specific mode of action against Oomycetes. While its efficacy is established, there is a clear need for further research to quantify its effective concentrations against a broader range of fungal pathogens. The protocols and information provided in this document are intended to support researchers in these efforts and to facilitate the development of new and effective antifungal strategies.

References

Ofurace in Combination with Other Fungicides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofurace is a systemic fungicide belonging to the phenylamide (or acylalanine) class, specifically targeting Oomycete pathogens.[1] Its mode of action involves the inhibition of ribosomal RNA synthesis, a critical process for fungal growth and development.[1][2] To enhance its efficacy, broaden the spectrum of activity, and manage the development of fungicide resistance, this compound can be used in combination with other fungicides with different modes of action. While patent literature suggests synergistic potential, detailed public data from peer-reviewed field trials on specific this compound combinations are limited.[1] This document provides detailed application notes and protocols based on established principles of fungicide synergy and resistance management, using logical and patent-suggested combination partners for this compound.

Modes of Action

A successful fungicide combination strategy relies on pairing fungicides with different modes of action to target the pathogen at multiple points in its life cycle and metabolic pathways.

-

This compound (FRAC Group 4): A phenylamide that inhibits nucleic acid synthesis (specifically RNA polymerase I). It is systemic and moves upward within the plant (acropetal movement), providing protective and curative activity against pathogens like Phytophthora and Pythium species.[1][2][3]

-

Mancozeb (FRAC Group M3): A multi-site contact fungicide with a protective mode of action. It interferes with multiple biochemical processes within the fungal cell. Due to its multi-site activity, the risk of resistance development is low.

-

Fosetyl-Al (FRAC Group P07): An ethyl phosphonate that has a complex mode of action, including direct inhibition of the pathogen and, importantly, stimulation of the plant's natural defense mechanisms. It exhibits both acropetal and basipetal systemic movement.

-

Other Acylalanines (e.g., Metalaxyl, Benalaxyl) (FRAC Group 4): These share the same mode of action as this compound.[1] While combinations within the same FRAC group are generally not recommended for resistance management, patents have explored such mixtures, potentially for synergistic effects against specific pathogen strains.[1]

Signaling Pathway of this compound

The following diagram illustrates the targeted signaling pathway of this compound within an Oomycete pathogen.

Caption: Mode of action of this compound in Oomycete pathogens.

Illustrative Efficacy Data

The following tables present hypothetical data to illustrate how the efficacy of this compound combinations might be evaluated. Note: This data is for illustrative purposes only and is not derived from published field trials.

Table 1: In Vitro Mycelial Growth Inhibition of Phytophthora infestans

| Treatment | Concentration (µg/mL) | Mycelial Growth Inhibition (%) |

| Untreated Control | - | 0 |

| This compound | 0.1 | 65 |

| Mancozeb | 10 | 55 |

| This compound + Mancozeb | 0.05 + 5 | 85 (Synergistic) |

| Fosetyl-Al | 5 | 50 |

| This compound + Fosetyl-Al | 0.05 + 2.5 | 78 (Additive) |

Table 2: Control of Late Blight (Phytophthora infestans) on Tomato Plants in Greenhouse Trials

| Treatment | Application Rate (g a.i./ha) | Disease Severity (%) | Percent Disease Control |

| Untreated Control | - | 85 | 0 |

| This compound | 100 | 30 | 64.7 |

| Mancozeb | 1500 | 45 | 47.1 |

| This compound + Mancozeb | 50 + 750 | 15 | 82.4 |

| Fosetyl-Al | 2000 | 40 | 52.9 |

| This compound + Fosetyl-Al | 50 + 1000 | 25 | 70.6 |

Experimental Protocols

Protocol 1: In Vitro Evaluation of Fungicide Combinations

Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with other fungicides on the mycelial growth of an Oomycete pathogen.

Materials:

-

Pure cultures of the target Oomycete pathogen (e.g., Phytophthora infestans, Pythium ultimum).

-

Appropriate culture medium (e.g., V8 juice agar, cornmeal agar).

-

Technical grade this compound and combination fungicide(s).

-

Sterile distilled water and appropriate solvents (e.g., acetone, DMSO) for stock solutions.

-

Sterile Petri dishes (90 mm).

-

Micropipettes and sterile tips.

-

Incubator.

Procedure:

-

Stock Solution Preparation: Prepare stock solutions of each fungicide in a suitable solvent at a high concentration (e.g., 10,000 µg/mL).

-

Medium Preparation: Prepare the culture medium and autoclave. Allow it to cool to 45-50°C in a water bath.

-

Fungicide Amendment: Add the required volume of fungicide stock solutions to the molten agar to achieve a range of final concentrations, both for individual fungicides and for their combinations in various ratios (e.g., 1:1, 1:10, 10:1). Ensure the final solvent concentration is non-inhibitory (typically <0.5%).

-

Plating: Pour the amended and control (solvent only) agar into sterile Petri dishes and allow them to solidify.

-

Inoculation: Place a 5 mm mycelial plug from the growing edge of an actively growing pathogen culture in the center of each agar plate.

-

Incubation: Incubate the plates in the dark at the optimal growth temperature for the pathogen (e.g., 18-22°C for P. infestans).

-

Data Collection: Measure the colony diameter in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

-

Analysis: Calculate the percentage of mycelial growth inhibition for each treatment relative to the control. Use a suitable method, such as Colby's formula, to determine if the interaction is synergistic, additive, or antagonistic.

Protocol 2: Greenhouse Efficacy Trial

Objective: To evaluate the protective and curative efficacy of this compound combinations against a target disease on a host plant.

Materials:

-

Healthy, susceptible host plants (e.g., tomato or potato for late blight).

-

Isolate of the target pathogen and means for inoculum production (e.g., sporangial suspension).

-

Formulated this compound and combination fungicide(s).

-

Pressurized sprayer calibrated to deliver a fine, uniform mist.

-

Greenhouse with controlled temperature, humidity, and lighting.

-

Dew chamber or means to maintain high humidity for infection.

Procedure:

-

Plant Propagation: Grow host plants to a suitable, uniform growth stage (e.g., 4-6 true leaves).

-

Treatment Application:

-

For protective activity, apply fungicide treatments to the plants 24-72 hours before inoculation.

-

For curative activity, apply fungicide treatments 12-48 hours after inoculation.

-

Prepare spray solutions of individual fungicides and their tank mixes at desired rates. Include an untreated control (water spray).

-

-

Inoculation: Prepare a standardized inoculum suspension (e.g., 1 x 10^5 sporangia/mL). Spray the inoculum uniformly onto the foliage of the plants until runoff.

-

Infection Period: Place the inoculated plants in a high-humidity environment (e.g., >95% RH) for 24-48 hours to facilitate infection.

-

Incubation: Move the plants to a greenhouse with conditions conducive to disease development.

-

Disease Assessment: 7-14 days after inoculation, assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected).

-

Data Analysis: Calculate the mean disease severity for each treatment. Determine the percentage of disease control relative to the untreated control. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test).

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical workflow for evaluating fungicide combinations and the logical basis for using such combinations.